Topotecan Carboxylic Acid Sodium Salt

描述

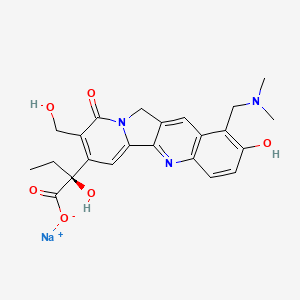

Topotecan Carboxylic Acid Sodium Salt is a novel carboxylate metabolite of Topotecan, a semi-synthetic derivative of camptothecin. Camptothecin is a quinoline alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

Topotecan Carboxylic Acid Sodium Salt can be synthesized from Topotecan hydrochloride through a series of chemical reactions. The process involves the dissociation of Topotecan hydrochloride followed by ester hydrolysis and ring-opening reactions . The reaction conditions typically include the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques like crystallization and chromatography .

化学反应分析

Types of Reactions

Topotecan Carboxylic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

科学研究应用

Topotecan Carboxylic Acid Sodium Salt has a wide range of applications in scientific research:

作用机制

Topotecan Carboxylic Acid Sodium Salt exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA by inducing reversible single-strand breaks. By stabilizing the cleavable complex, this compound prevents the religation of the cleaved DNA strand, leading to the accumulation of single-strand DNA breaks and ultimately inhibiting DNA replication .

相似化合物的比较

Similar Compounds

Topotecan: The parent compound of Topotecan Carboxylic Acid Sodium Salt, used in cancer treatment.

Irinotecan: Another camptothecin derivative with similar topoisomerase I inhibitory activity.

Camptothecin: The natural alkaloid from which Topotecan and its derivatives are synthesized.

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to camptothecin. This makes it a valuable tool in research and potential therapeutic applications. Its ability to form stable complexes with topoisomerase I and its derivatives provides a distinct advantage in studying DNA replication and developing new anticancer drugs .

生物活性

Topotecan Carboxylic Acid Sodium Salt is a significant metabolite of Topotecan, a semi-synthetic derivative of camptothecin, which is known for its anticancer properties. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and applications in cancer therapy.

Overview

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 123949-08-6

- Solubility : It is more soluble in water compared to its parent compound, Topotecan, which enhances its therapeutic potential.

This compound primarily exerts its biological effects through the inhibition of DNA topoisomerase I (Top1) . This enzyme is crucial for DNA replication and repair processes. By inhibiting Top1, the compound leads to the formation of cleavable complexes that result in single-strand DNA breaks, ultimately disrupting cell division and promoting apoptosis in cancer cells .

Key Biochemical Pathways

- Inhibition of Topoisomerase I : The compound interferes with the normal function of Top1 during the S-phase of the cell cycle.

- Accumulation of DNA Damage : The resulting DNA damage from the inhibition leads to cellular stress responses and apoptosis in malignant cells.

Pharmacokinetics

Topotecan is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites. The pharmacokinetic profile indicates that this compound has a lower toxicity profile compared to Topotecan itself, allowing for higher tolerable doses in preclinical studies .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown effective growth inhibition across various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MGC80-3 (gastric cancer) cells .

Case Study: Efficacy in Animal Models

In a study involving Balb/C nude mice with HepG-2 xenografts:

- Dosing Regimen : Mice were treated with varying doses of Topotecan and its sodium salt.

- Results :

- Topotecan at 2 mg/kg resulted in a tumor growth inhibition (TGI) of 74%.

- Compounds derived from Topotecan showed improved TGI rates: 86% for compound 9 and 90% for compound 11 at higher doses.

- Notably, these compounds demonstrated lower toxicity compared to Topotecan, as indicated by stable body weights during treatment .

Comparative Analysis

| Compound | Dose (mg/kg) | TGI (%) | Toxicity Level |

|---|---|---|---|

| Topotecan | 2 | 74 | High |

| Compound 9 | 15 | 86 | Moderate |

| Compound 11 | 30 | 90 | Low |

Research Applications

This compound is utilized in various research contexts:

- Analytical Chemistry : As a reference standard for studying camptothecin derivatives.

- Biological Studies : To investigate interactions with cellular components and effects on cell cycle regulation.

- Pharmaceutical Development : Exploration as a potential anticancer agent with improved efficacy and reduced side effects compared to traditional chemotherapeutics .

属性

IUPAC Name |

sodium;(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNSEUWGSSBVQF-BQAIUKQQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N3NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676166 | |

| Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123949-08-6 | |

| Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。